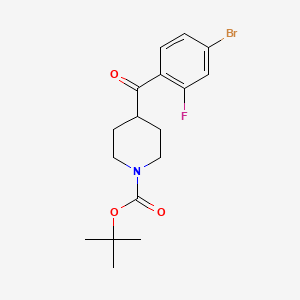

tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

Description

Introduction to tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Naming

The systematic name for this compound, This compound , adheres to IUPAC guidelines. The naming hierarchy prioritizes the piperidine ring as the parent structure, with substituents ordered by precedence:

- The Boc group (tert-butoxycarbonyl) at position 1.

- The 4-bromo-2-fluorobenzoyl group at position 4.

The benzoyl substituent’s numbering reflects bromine at the para (4) position and fluorine at the ortho (2) position relative to the ketone.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₁BrFNO₃ (MW: 386.26 g/mol) is confirmed by high-resolution mass spectrometry and elemental analysis. Key mass fragments include:

- Br (79.90 amu) and F (19.00 amu) from the benzoyl group.

- C₄H₉O₂ (89.06 amu) from the Boc group.

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₂₁BrFNO₃ |

| Molecular weight | 386.26 g/mol |

| CAS registry number | 1159826-04-6 |

Key Functional Groups and Substituent Effects

The molecule features three critical functional groups:

- Boc-protected amine : The Boc group stabilizes the piperidine nitrogen against oxidation and undesired side reactions, enhancing solubility in organic solvents.

- 4-Bromo-2-fluorobenzoyl group :

- Piperidine ring : Adopts a chair conformation, with substituents minimizing 1,3-diaxial interactions.

The electron-withdrawing nature of fluorine and bromine reduces electron density on the benzoyl ring, making it less reactive toward electrophiles but more amenable to metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Stereochemical Considerations and Conformational Dynamics

Piperidine Ring Conformation

The piperidine ring predominantly exists in a chair conformation , with the Boc group favoring the equatorial position to avoid steric clashes with axial hydrogens (Figure 1). Computational studies on analogous N-Boc piperidines reveal an energy difference of 3.16 kcal/mol between axial and equatorial Boc conformers, favoring the latter.

Figure 1 : Chair conformations of the piperidine ring.

- Equatorial Boc : Minimizes 1,3-diaxial strain.

- Axial Boc : Less stable due to steric hindrance.

Benzoyl Group Orientation

The 4-bromo-2-fluorobenzoyl group adopts a planar geometry orthogonal to the piperidine ring, stabilized by resonance delocalization within the carbonyl group. Density functional theory (DFT) calculations suggest a dihedral angle of ~85° between the benzoyl and piperidine planes, optimizing π-π interactions in crystalline states.

Solvent-Dependent Conformational Shifts

In polar solvents (e.g., DMSO), the Boc group’s dipole moment (μ ≈ 4.2 D) aligns with solvent electric fields, further stabilizing the equatorial conformation. Conversely, in nonpolar solvents (e.g., toluene), steric effects dominate, slightly favoring axial conformers.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQZYWERRIWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678116 | |

| Record name | tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-04-6 | |

| Record name | tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate (CAS No. 1159826-04-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H21BrFNO3

- Molecular Weight : 386.26 g/mol

- Purity : Typically reported as ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Kinase Inhibition : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which are crucial in cancer signaling pathways. For example, piperazine derivatives have been documented to inhibit mutant forms of protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) .

- Multidrug Resistance Reversal : Compounds with similar structures have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps .

Biological Activity Studies

Recent studies have evaluated the biological activity of piperidine derivatives, including this compound.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Assessment :

A study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, suggesting potential for development as an anticancer agent . -

Kinase Interaction Studies :

Another research effort focused on the interaction of piperidine derivatives with key kinases involved in tumorigenesis. The study provided evidence that these compounds can selectively inhibit kinase activity, leading to reduced cell proliferation in cancer models .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate is primarily explored as a potential pharmaceutical intermediate. Its structural characteristics allow it to be utilized in the synthesis of various bioactive compounds, including those targeting neurological and psychological disorders.

2. Synthesis of Analogs

The compound serves as a precursor for synthesizing analogs of known drugs. For example, it can be modified to create derivatives that may exhibit enhanced pharmacological profiles or reduced side effects compared to existing medications. This is particularly relevant in the development of analgesics and antidepressants.

Case Study 1: Synthesis of Fentanyl Derivatives

Research indicates that compounds similar to this compound are used as intermediates in the synthesis of potent analgesics like fentanyl. The synthetic pathway often involves the modification of the piperidine ring to enhance binding affinity to opioid receptors, which is crucial for developing effective pain management therapies .

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications on the benzoyl moiety can significantly influence the biological activity of piperidine derivatives. By systematically altering substituents on the aromatic ring, researchers can identify compounds with improved efficacy against specific targets, such as serotonin receptors implicated in mood regulation .

Data Tables

Comparison with Similar Compounds

Benzoyl vs. Benzyloxy Substituents

- This compound : The benzoyl group introduces a ketone functionality, enhancing electrophilicity for nucleophilic attacks (e.g., in amide bond formation). The bromine and fluorine atoms provide steric bulk and electronic effects, improving target specificity in kinase inhibitors .

- tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (CAS 1704095-50-0) : Replacing the benzoyl with a benzyloxy group reduces electrophilicity but increases flexibility. This compound is utilized in medicinal chemistry for its ether linkage, which can improve metabolic stability .

Halogenation Patterns

- tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate : Lacking bromine, this derivative has lower molecular weight (MW = 307.3 g/mol) and reduced lipophilicity (calculated logP = 2.8) compared to the 4-bromo-2-fluoro analog (MW = 413.2 g/mol; logP = 3.5). The absence of bromine limits its utility in Suzuki-Miyaura coupling reactions .

- This derivative is preferred in CNS-targeted drugs due to improved blood-brain barrier penetration .

Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | logP | Key Substituents | Price (USD) |

|---|---|---|---|---|---|

| This compound | C₁₇H₂₀BrFNO₃ | 413.2 | 3.5 | 4-Bromo-2-fluorobenzoyl | $418.00/5g |

| tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | C₁₇H₂₂FNO₃ | 307.3 | 2.8 | 2-Fluorobenzoyl | $212.00/1g |

| tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate | C₁₇H₂₃BrFNO₃ | 408.3 | 3.2 | 4-Bromo-2-fluorobenzyloxy | Inquiry |

| tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate | C₁₆H₂₂ClN₃O₄ | 355.8 | 2.5 | 3-Chloro-2-nitroanilino | N/A |

Preparation Methods

Starting Materials and Reagents

- tert-Butyl piperidin-4-ylcarbamate (tert-butyl protected piperidine derivative)

- 4-bromo-2-fluorobenzoyl chloride (acylating agent)

- Bases such as N,N-diisopropylethylamine (DIPEA) or potassium tert-butoxide

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

- Acid scavengers and coupling agents as needed

Typical Reaction Conditions

- The tert-butyl piperidin-4-ylcarbamate is dissolved in anhydrous solvent under inert atmosphere.

- The acyl chloride (4-bromo-2-fluorobenzoyl chloride) is added dropwise at low temperature (0–5 °C) to control the reaction rate.

- A base such as DIPEA is added to neutralize the HCl generated and promote acylation.

- The reaction mixture is stirred at room temperature for several hours (typically 2–6 hours).

- Completion is monitored by thin-layer chromatography (TLC) or HPLC.

Purification Techniques

- After reaction completion, the mixture is quenched with water or aqueous acid.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate.

- The crude product is purified by recrystallization from hexanes or ethyl acetate/hexanes mixtures or by column chromatography.

- Final drying is performed under vacuum at mild temperatures (e.g., 40 °C).

Research Findings and Yields

A representative synthesis reported by Knutson et al. demonstrated the isolation of a related tert-butyl protected benzoyl piperidine derivative by filtration and washing with hexanes, yielding a white solid with approximately 10% yield under scale-up conditions. Optimization of reaction parameters such as solvent choice, temperature control, and base equivalency is critical to improving yield.

In a related study, Iraci et al. described the reaction of tert-butyl piperidin-4-ylcarbamate with substituted benzoyl chlorides using DIPEA as base, achieving yields ranging from 64% to 83% depending on substituents and reaction conditions. The use of microwave irradiation and coupling agents was also explored to enhance reaction efficiency.

Data Table Summarizing Preparation Conditions and Yields

Notes on Reaction Optimization

- Base Selection: DIPEA is preferred for its non-nucleophilic nature and efficient scavenging of HCl. Potassium tert-butoxide can be used for more reactive acylations but requires careful temperature control.

- Temperature Control: Low temperatures during acyl chloride addition prevent side reactions and decomposition.

- Solvent Effects: Dichloromethane and THF provide good solubility and reaction rates; acetonitrile can be used for better control in some cases.

- Purification: Recrystallization is favored for scale-up due to simplicity, while chromatography is used for small-scale or when impurities are complex.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, analogous piperidine derivatives are synthesized via acylation of the piperidine ring followed by halogenation. A bromo-fluorobenzoyl moiety is introduced using coupling agents or metal-catalyzed reactions. Key steps include protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and subsequent deprotection . Reaction optimization often focuses on solvent selection (e.g., dichloromethane or THF) and temperature control to minimize side products .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), aromatic protons (δ 7.0–8.0 ppm), and the piperidine backbone.

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 386.26 (M+H) .

- HPLC : Purity assessment (>95%) is performed using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First aid : Immediate eye washing and skin decontamination with water are required upon exposure due to its H319 (eye irritation) and H315 (skin irritation) hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the acylation step?

Optimization involves:

- Catalyst screening : Lewis acids like AlCl or BF·EtO enhance electrophilic aromatic substitution efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to suppress side reactions.

- Stoichiometry control : A 1.2:1 molar ratio of benzoyl chloride to piperidine derivative minimizes unreacted starting material .

Q. What analytical strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or MS data can arise from rotational isomers or residual solvents. Strategies include:

- Variable-temperature NMR : Identifies dynamic rotational barriers in the piperidine ring.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

- High-resolution mass spectrometry : Differentiates isotopic patterns (e.g., Br vs. Br) to confirm molecular formula .

Q. How can in silico modeling predict the compound’s reactivity or toxicity?

- Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to predict sites for nucleophilic attack (e.g., the bromo-fluorobenzoyl group).

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., hepatotoxicity) based on lipophilicity (LogP ~3.5) and molecular weight .

Q. What methods validate the compound’s stability under storage conditions?

- Forced degradation studies : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, followed by HPLC purity checks.

- LC-MS/MS : Detects degradation products, such as dehalogenated or hydrolyzed derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points?

Variations may arise from polymorphic forms or impurities. Solutions include:

Q. Why might biological activity vary between batches despite identical purity?

Trace metal catalysts (e.g., Pd from coupling reactions) or residual solvents (DMF, THF) can inhibit enzymatic assays. Mitigation involves:

- ICP-MS analysis : Quantifies metal contaminants.

- Prep-HPLC purification : Removes non-volatile residues .

Methodological Resources

Recommended protocols for large-scale purification:

- Flash chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–40%).

- Recrystallization : Dissolve in warm ethanol and cool to −20°C for high-purity crystals (>99%) .

Strategies for regioselective functionalization of the piperidine ring:

- Directed ortho-metalation : Use LDA to deprotonate specific positions before electrophilic quenching.

- Protecting group tactics : Temporary Boc deprotection enables selective acylation at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.